molecular formula C9H10N6O B3337856 (4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide CAS No. 832737-53-8

(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide

Cat. No.: B3337856
CAS No.: 832737-53-8
M. Wt: 218.22 g/mol
InChI Key: WDNMZSRTZZEGLS-UHFFFAOYSA-N
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Description

(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to an acetic acid hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.

    Formation of Acetic Acid Hydrazide: The final step involves the reaction of the tetrazole-phenyl compound with hydrazine hydrate to form the acetic acid hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Amines and other reduced forms of the hydrazide group.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Tetrazol-1-yl-phenyl)-acetic acid: Lacks the hydrazide group but shares the tetrazole-phenyl structure.

    (4-Tetrazol-1-yl-phenyl)-methylamine: Contains a methylamine group instead of the acetic acid hydrazide.

    (4-Tetrazol-1-yl-phenyl)-ethanol: Features an ethanol group in place of the acetic acid hydrazide.

Uniqueness

(4-Tetrazol-1-yl-phenyl)-acetic acid hydrazide is unique due to the presence of both the tetrazole ring and the acetic acid hydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-12-9(16)5-7-1-3-8(4-2-7)15-6-11-13-14-15/h1-4,6H,5,10H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNMZSRTZZEGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239497
Record name 4-(1H-Tetrazol-1-yl)benzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-53-8
Record name 4-(1H-Tetrazol-1-yl)benzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Tetrazol-1-yl)benzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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